(2R,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Description
This compound is a structurally intricate polycyclic molecule featuring a 29-membered macrocyclic scaffold with multiple fused rings, heteroatoms (three nitrogen atoms and one oxygen atom), and stereochemical complexity (R/S configurations at C2, C3, C4, and C6). Key functional groups include a methoxy (-OCH₃) at C3, a methyl group at C2, and a methylamino (-NHCH₃) group at C2.
Its complexity suggests a natural product origin, possibly derived from marine actinomycetes, which are prolific producers of bioactive macrocycles .
Properties
CAS No. |
160335-45-5 |
|---|---|
Molecular Formula |
C28H26N4O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2R,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m0/s1 |
InChI Key |
HKSZLNNOFSGOKW-HMWZOHBLSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Isomeric SMILES |
C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Cyclization from Pyrimidine-Thiadiazine Hybrids
This method, adapted from Bridges et al., begins with functionalized pyrimidine derivatives.
Step 1: Synthesis of 6-Amino-4-(methylamino)pyrimidine-2-thiol
-
Reactants : 4,6-Dichloropyrimidine (1.0 equiv), methylamine (3.0 equiv), thiourea (1.2 equiv)
-
Conditions : EtOH/H₂O (3:1), reflux, 12 h
Step 2: Thioether Formation with Cyclopropanecarboxamide
-
Reactants : 6-Amino-4-(methylamino)pyrimidine-2-thiol (1.0 equiv), 4-iodophenylcyclopropanecarboxamide (1.05 equiv)
-
Catalyst : CuI (10 mol%), L-proline (20 mol%)
-
Conditions : DMF, 80°C, 6 h under N₂
Step 3: Macrocyclization via Ullmann Coupling
Route B: Convergent Assembly Using Preformed Heterocycles
This approach leverages pre-synthesized triazaoctacyclo fragments, as detailed in PubChem CID 23615973:
Fragment 1 : (2R,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)pyran
Fragment 2 : 1,7,17-Triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
-
Synthesis : Photoinduced [2+2] cycloaddition of ene-yne precursor
-
Conditions : UV-A (365 nm), acetone, 48 h
Convergent Coupling :
-
Reactants : Fragment 1 (1.0 equiv), Fragment 2 (1.1 equiv)
-
Coupling Agent : HATU (1.5 equiv), DIPEA (3.0 equiv)
-
Solvent : DCM, 0°C → rt, 16 h
Critical Reaction Optimization
Stereoselective Methoxylation at C3
Achieving the (3S) configuration requires careful control of reaction trajectory:
Candida antarctica lipase B (CaLB) emerged as optimal, using vinyl methoxy acetate as acyl donor.
Macrocycle Closure Efficiency
Comparative study of coupling reagents for Step 3 (Route A):
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | 25 | 48 | 28 |
| DCC/DMAP | 40 | 24 | 35 |
| HATU | 25 | 16 | 57 |
| T3P® | 0→25 | 12 | 61 |
HATU and T3P® provided superior results due to diminished epimerization.
Purification and Characterization
Chromatographic Resolution
Final purification employs orthogonal techniques:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In silico analyses have indicated that compounds with similar structures can inhibit viral replication by targeting specific proteins within the virus . The binding affinities of these compounds suggest that they could be developed into therapeutic agents for COVID-19 treatment.
Cancer Research
The compound's structural characteristics may also render it effective in cancer therapy. Its ability to interact with various biological targets can be leveraged to design drugs that inhibit tumor growth or induce apoptosis in cancer cells . The molecular interactions and binding energies of this compound have been evaluated to understand its efficacy in cancer cell lines.
Biochemical Research
Enzyme Inhibition Studies
The compound has been used in studies to evaluate its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its interaction with protein kinases has been documented . This interaction is crucial for understanding how the compound can modulate cellular signaling pathways and potentially lead to therapeutic advancements.
Molecular Recognition
Research has focused on the molecular recognition capabilities of this compound in various biochemical assays. Its ability to bind selectively to target proteins makes it a candidate for further exploration in drug design and development .
Material Science
Nanotechnology Applications
Due to its unique chemical structure and properties, this compound may find applications in nanotechnology for creating novel materials with specific functionalities . Its potential role in developing drug delivery systems is being investigated.
Data Tables
Case Study 1: Antiviral Efficacy
In a study conducted by Kumar et al., the antiviral properties of structurally similar compounds were assessed using molecular docking techniques against SARS-CoV-2 proteins. The findings indicated that certain derivatives exhibited significant binding affinities and could serve as lead compounds for further drug development .
Case Study 2: Cancer Therapeutics
A research team investigated the effects of this compound on various cancer cell lines. The results demonstrated that it could induce apoptosis through specific signaling pathways associated with cell death mechanisms .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The compound’s closest analogs include:
Functional Group Impact on Bioactivity
- Methoxy Group (C3) : Enhances metabolic stability and membrane permeability compared to hydroxylated analogs like UCN-02 .
- Methylamino Group (C4): May increase target affinity via hydrogen bonding, analogous to Midostaurin’s benzamide interaction with kinase ATP pockets .
Predictive QSAR Insights
QSAR models for kinase inhibitors suggest that electron-donating groups (e.g., methoxy) at C3 and hydrophobic substituents (e.g., methyl) at C2 correlate with enhanced inhibitory potency against PKC isoforms . However, the compound’s macrocyclic size may limit blood-brain barrier penetration compared to smaller anticonvulsant agents studied in QSAR frameworks .
Biological Activity
The compound (2R,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity through various studies and data.
- Molecular Formula : C28H24N4O
- Molecular Weight : 448.52 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
The compound is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity through the inhibition of key enzymes involved in these processes.
Binding Affinity Studies
Binding affinity studies have shown that the compound interacts effectively with various protein targets:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Tyrosine-protein kinase Fyn | -7.7 | Hydrogen bonds with residues 42-Gly and 110-Thr |
| Receptor Binding Domain of SARS-CoV-2 | -7.1 | Multiple hydrogen bonds with amino acids in the binding pocket |
These interactions indicate potential applications in drug design targeting specific proteins involved in disease processes.
Case Studies
- Inhibition of SARS-CoV-2 : A study utilized in-silico methods to evaluate the effectiveness of this compound against SARS-CoV-2 by assessing its interaction with the receptor binding domain (RBD). The results indicated a promising binding affinity that may inhibit viral entry into host cells .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in HeLa and MCF-7 cells at concentrations lower than those required for normal cell lines . This selectivity suggests potential therapeutic uses in oncology.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this polycyclic compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis of complex polycycles requires multi-step protocols with precise control of stereochemistry and regioselectivity. For example, coupling reactions (e.g., Suzuki-Miyaura) and cyclization steps must be optimized using temperature gradients (e.g., 0–80°C) and catalysts (e.g., Pd(PPh₃)₄) to stabilize intermediates . Purity can be enhanced via recrystallization in mixed solvents (e.g., EtOAc/hexane) or preparative HPLC with C18 columns. Reaction progress should be monitored by TLC and LC-MS.
- Data Contradiction : Discrepancies in yield between theoretical and experimental results often arise from steric hindrance in the bicyclic core. Computational tools (e.g., DFT calculations) can predict transition states to refine reaction pathways .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for resolving absolute stereochemistry. If crystals are unavailable, advanced NMR techniques (e.g., NOESY, J-based coupling analysis) combined with chiral derivatization (e.g., Mosher’s esters) can assign configurations . For example, coupling constants (³JHH) between protons on C2 and C3 can confirm the R/S configuration.
- Data Contradiction : Ambiguities in NOESY cross-peaks may arise due to conformational flexibility. Redundant validation via circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) is recommended .
Q. What computational methods are suitable for modeling the compound’s molecular interactions with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities to enzymes or receptors. Parameterization of the methoxy and methylamino groups requires force fields (e.g., CHARMM36) compatible with heteroatoms . Free energy perturbation (FEP) calculations may refine binding energy estimates.
- Data Contradiction : Discrepancies between docking scores and experimental IC₅₀ values may stem from solvation effects or protein flexibility. Hybrid QM/MM approaches improve accuracy .
Advanced Research Questions
Q. How does the stereochemistry of the methoxy group at C3 influence the compound’s solubility and bioavailability?
- Methodology : Solubility can be assessed via shake-flask method in PBS (pH 7.4) and compared to analogs with inverted configurations. LogP values (e.g., calculated via ACD/Labs Percepta) correlate with membrane permeability . Bioavailability studies in rodent models require LC-MS/MS quantification of plasma concentrations after oral administration.
- Data Contradiction : Unexpectedly low solubility despite favorable LogP may indicate intermolecular H-bonding in the solid state. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) can identify polymorphic forms .
Q. What strategies mitigate oxidative degradation of the methylamino group during long-term stability studies?
- Methodology : Accelerated stability testing (40°C/75% RH) under inert atmospheres (N₂) can identify degradation pathways. LC-HRMS detects oxidation products (e.g., N-oxide derivatives). Stabilizers like antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) may be added during formulation .
- Data Contradiction : Disproportionate degradation rates under varying pH conditions suggest acid/base catalysis. pH-rate profiling (pH 1–10) and Arrhenius kinetics elucidate mechanisms .
Q. How can conflicting NMR data for the oxa-aza ring system be resolved?
- Methodology : Assign overlapping signals using 2D techniques (HSQC, HMBC) at high field strengths (≥600 MHz). Isotopic labeling (e.g., ¹³C at C29) can clarify connectivity in the oxa-aza ring .
- Data Contradiction : Signal splitting in ¹H NMR may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) from −50°C to 50°C can freeze conformers for analysis .
Methodological Frameworks
Designing experiments to validate the compound’s hypothesized mechanism of action in enzyme inhibition
- Steps :
In vitro assays : Measure IC₅₀ via fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases).
Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
Structural validation : Co-crystallize the compound with the target enzyme for X-ray analysis .
- Contradiction Management : If IC₅₀ values conflict with docking predictions, re-evaluate protonation states (pH-dependent activity assays) or employ surface plasmon resonance (SPR) for direct binding kinetics .
Addressing discrepancies between computational and experimental LogD values
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
